molecular formula C6H11NO5 B016837 Dimethyl 2-amino-3-hydroxybutanedioate CAS No. 471242-80-5

Dimethyl 2-amino-3-hydroxybutanedioate

Cat. No.: B016837
CAS No.: 471242-80-5
M. Wt: 177.16 g/mol
InChI Key: FKPFNKFGJIMFFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl Hydroxyaspartate, Mixture of Diastereomers, typically involves the esterification of hydroxyaspartic acid. The reaction conditions often include the use of methanol and a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of Dimethyl Hydroxyaspartate, Mixture of Diastereomers, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl Hydroxyaspartate, Mixture of Diastereomers, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Dimethyl Hydroxyaspartate, Mixture of Diastereomers, has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Dimethyl Aspartate: Similar in structure but lacks the hydroxy group.

    Dimethyl Glutamate: Contains an additional methylene group compared to Dimethyl Hydroxyaspartate.

    Dimethyl Serine: Similar but with a different side chain.

Uniqueness

Dimethyl Hydroxyaspartate, Mixture of Diastereomers, is unique due to its specific structural configuration and the presence of both hydroxyl and ester functional groups. This combination allows it to participate in a variety of chemical reactions and makes it valuable in research applications .

Properties

IUPAC Name

dimethyl 2-amino-3-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPFNKFGJIMFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(=O)OC)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500873
Record name Dimethyl 3-hydroxyaspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471242-80-5
Record name Dimethyl 3-hydroxyaspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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